molecular formula C10H15N4O13P3 B102482 2'-Deoxyinosine triphosphate CAS No. 16595-02-1

2'-Deoxyinosine triphosphate

Cat. No.: B102482
CAS No.: 16595-02-1
M. Wt: 492.17 g/mol
InChI Key: UFJPAQSLHAGEBL-RRKCRQDMSA-N
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Description

Overview of Non-Canonical Nucleotides in Cellular Pools

Cellular nucleotide pools are not exclusively composed of the canonical deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). A variety of "non-canonical" nucleotides, including dITP, are also present, arising from metabolic processes and chemical modifications. mdpi.comoup.com These alternative nucleotides can be introduced into the nucleotide pool through enzymatic or spontaneous deamination of canonical purine (B94841) bases. mdpi.com For instance, the deamination of adenine (B156593) and guanine (B1146940) can lead to the formation of inosine (B1671953) and xanthosine (B1684192) phosphates, respectively. mdpi.com

To prevent the potentially harmful incorporation of these non-canonical nucleotides into DNA and RNA, cells have evolved "sanitizing" enzymes. mdpi.comresearchgate.net These enzymes, such as inosine triphosphate pyrophosphatase (ITPA), hydrolyze the triphosphate forms of non-canonical nucleotides into their monophosphate forms, rendering them unable to be used by polymerases. researchgate.netnih.gov This process is vital for maintaining the integrity of the genetic code. mdpi.com

Significance of Deaminated Purine Nucleotides in Genomic Stability

The presence of deaminated purine nucleotides like dITP in the cellular pool poses a significant threat to genomic stability. ontosight.ai Due to its structural similarity to dGTP, dITP can be mistakenly incorporated into DNA by polymerases. ontosight.aihmdb.ca When dITP is incorporated opposite cytosine, it is not in itself mutagenic; however, its accumulation in DNA can trigger repair mechanisms that may lead to single-strand breaks and chromosomal rearrangements. portlandpress.comresearchgate.net

If unrepaired, the presence of inosine in the DNA template can lead to a transition mutation (A:T to G:C) during subsequent rounds of replication, as DNA polymerases preferentially insert cytosine opposite inosine. mdpi.comportlandpress.com This underscores the critical role of enzymes that either prevent the incorporation of dITP or remove it from the DNA, thereby safeguarding the genome from the mutagenic potential of deaminated purines. mdpi.comnih.gov The accumulation of such non-canonical nucleotides can disrupt cellular homeostasis and has been implicated in various diseases. ontosight.ai

Biochemical Profile of 2'-Deoxyinosine (B131508) Triphosphate

dITP is synthesized in cells through several enzymatic reactions. Deoxyinosine can be converted to deoxyinosine monophosphate (dIMP) by deoxyinosine kinase. ontosight.ai Subsequently, dIMP is phosphorylated to deoxyinosine diphosphate (B83284) (dIDP) and then to dITP by nucleoside diphosphate kinase. ontosight.ai Another pathway for dITP formation is the slow, non-enzymatic hydrolysis of dATP. hmdb.canih.gov

The primary enzyme responsible for the degradation of dITP is inosine triphosphate pyrophosphatase (ITPA). nih.govontosight.ai ITPA hydrolyzes dITP to dIMP and pyrophosphate, preventing its accumulation and subsequent incorporation into DNA. nih.govportlandpress.com This enzymatic activity is crucial for maintaining a clean nucleotide pool for DNA synthesis. nih.gov

PropertyValue/Description
IUPAC Name (((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl) tetrahydrogen triphosphate
Molecular Formula C10H15N4O13P3
Synonyms 2'-Deoxyinosine 5'-triphosphate, dITP
Metabolic Pathway Purine metabolism
Synthesis Phosphorylation of deoxyinosine, reduction of ITP, or deamination of dATP. hmdb.caontosight.ainih.gov
Degradation Hydrolysis by inosine triphosphate pyrophosphatase (ITPA) to dIMP and pyrophosphate. nih.govportlandpress.com

The Role of 2'-Deoxyinosine Triphosphate in DNA Replication and Repair

The presence of dITP can significantly impact DNA replication and repair processes. DNA polymerases can incorporate dITP into a growing DNA strand, often treating it as an analog of dGTP. hmdb.ca Studies with HeLa cell nuclei and purified DNA polymerase alpha have shown that dITP can be incorporated into DNA at a rate of 50-60% of that of dGTP. oup.comnih.gov

Incorporation of dITP into the DNA Strand

The incorporation of dITP into DNA is a critical event that can lead to genomic instability. Various DNA polymerases, including the translesion synthesis (TLS) polymerase eta (polη), can utilize dITP as a substrate. portlandpress.comportlandpress.com Polη has been shown to incorporate dITP opposite both cytosine and thymine (B56734). portlandpress.comportlandpress.com The efficiency of this incorporation is influenced by factors such as the base pairing geometry within the polymerase's active site and the tautomeric form of the nucleobases. portlandpress.com For instance, a minor tautomer of thymine can form a Watson-Crick-like base pair with dITP, facilitating its incorporation. portlandpress.com

Consequences of dITP Incorporation for Genomic Stability

Once incorporated, the hypoxanthine (B114508) base in the DNA can be recognized by the cellular DNA repair machinery. The presence of dIMP residues in DNA can lead to the initiation of repair processes. nih.gov HeLa cell nuclear extracts have been shown to contain a hypoxanthine-DNA glycosylase activity, which can release free hypoxanthine from dIMP-containing DNA. nih.gov This initiates base excision repair, which, if not properly coordinated, can lead to the formation of single-strand breaks. researchgate.net The accumulation of these breaks can ultimately result in more severe genomic damage, such as chromosomal rearrangements. portlandpress.com Furthermore, the presence of dITP in the nucleotide pool can stall DNA polymerases, leading to G1 cell cycle arrest in a manner dependent on the MLH1/PMS2 and p53 proteins. researchgate.net

Interaction of this compound with Cellular Enzymes

dITP's structural similarity to canonical nucleotides allows it to interact with a range of cellular enzymes, most notably DNA polymerases and nucleotide-metabolizing enzymes.

dITP as a Substrate for DNA Polymerases

Several DNA polymerases can utilize dITP as a substrate, incorporating it into DNA. The efficiency and fidelity of this incorporation vary among different polymerases. Human DNA polymerase eta (polη), a key enzyme in translesion synthesis, can incorporate dITP opposite both cytosine and thymine. portlandpress.comportlandpress.com X-ray crystallography studies have provided insights into the structural basis of this mutagenic incorporation, highlighting the roles of base pair geometry in the active site, nucleobase tautomerization, and interactions with active site residues like Gln38. portlandpress.comresearchgate.net The Klenow fragment of DNA polymerase I and T7 DNA polymerase have also been shown to incorporate dITP. researchgate.net The use of dITP in sequencing reactions can sometimes help to resolve issues with G-C rich regions where polymerases might otherwise stall. sciex.com

EnzymeInteraction with dITPOutcome of Interaction
DNA Polymerase α SubstrateIncorporation into DNA. oup.comnih.gov
DNA Polymerase η (polη) SubstrateMutagenic incorporation opposite C and T. portlandpress.comportlandpress.com
T7 DNA Polymerase SubstrateCan replace dGTP in sequencing reactions. researchgate.netresearchgate.net
Thermus thermophilus DNA Polymerase SubstrateUsed in selective RNA amplification. oup.comoup.com
Inosine Triphosphate Pyrophosphatase (ITPA) SubstrateHydrolysis to dIMP. nih.govportlandpress.com

Role of Inosine Triphosphate Pyrophosphatase (ITPA)

Inosine triphosphate pyrophosphatase (ITPA) is a crucial enzyme that sanitizes the nucleotide pool by hydrolyzing non-canonical purine triphosphates, including dITP and ITP, as well as their xanthosine counterparts (dXTP and XTP). nih.govportlandpress.com By converting these triphosphates to their monophosphate forms, ITPA prevents their incorporation into DNA and RNA, thereby safeguarding the integrity of the genetic material. nih.govportlandpress.com The ITPA enzyme is a homodimer and its activity is dependent on Mg2+ ions with an optimal alkaline pH. nih.govwikipedia.org Defects in the ITPA gene can lead to an accumulation of ITP and dITP, which has been linked to adverse drug reactions. nih.gov

Analytical Methodologies for the Detection of this compound

Detecting and quantifying dITP within the complex mixture of cellular nucleotides requires sensitive and specific analytical methods. While direct methods for dITP are not as commonly described as those for canonical nucleotides, techniques used for nucleotide pool analysis can be adapted.

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for separating and identifying different nucleotide species. nih.gov For instance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to measure the concentrations of non-canonical nucleotides like dUTP in cells. nih.gov Similar approaches could be applied for the detection and quantification of dITP. The development of methods for detecting drug-induced immune thrombocytopenia (DITP), which can be caused by certain drug metabolites, also involves sophisticated analytical techniques, though this is a distinct application from the direct measurement of the nucleotide dITP. researchgate.netnih.govresearchgate.netashpublications.orgnih.gov

Enzymatic Assays

Enzymatic assays can also be employed to detect dITP. These assays leverage the specificity of enzymes that interact with dITP. For example, the activity of DNA polymerases in the presence of radiolabeled dITP can be used to measure its incorporation into DNA, providing an indirect measure of its presence. oup.comnih.gov Furthermore, dITP and its analogs are used as substrates in various research applications, including enzyme assays for DNA polymerases and in the detection of apoptotic cells. ontosight.ai

Properties

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPAQSLHAGEBL-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95648-77-4 (tri-hydrochloride salt)
Record name 2'-Deoxyinosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021
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DSSTOX Substance ID

DTXSID10168049
Record name 2'-Deoxyinosine triphosphate
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Molecular Weight

492.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Deoxyinosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16595-02-1
Record name dITP
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyinosine triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyinosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Deoxyinosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways Governing 2 Deoxyinosine Triphosphate Homeostasis

Biosynthesis of 2'-Deoxyinosine (B131508) Triphosphate

The formation of dITP within the cell can occur through multiple enzymatic and non-enzymatic routes. These pathways involve the modification of existing deoxyribonucleotides or the phosphorylation of precursor inosine-containing molecules.

Deamination of Deoxyadenosine (B7792050) Triphosphate (dATP)

One significant pathway for dITP generation is the deamination of deoxyadenosine triphosphate (dATP). hmdb.canih.gov This process can occur both non-enzymatically and enzymatically. Spontaneous hydrolytic deamination of the adenine (B156593) base in dATP can occur under physiological conditions. researchgate.net Additionally, specific enzymes, such as adenosine (B11128) deaminases, can catalyze this conversion. nih.gov For instance, the adenosine deaminase KomA, found in a bacterial anti-phage defense system, exhibits activity towards dAMP and dADP, contributing to the dITP pool. biorxiv.org While some studies suggest that the deamination of dATP itself might be a slow or non-enzymatic process, the deamination of its precursors, dAMP and dADP, represents a key enzymatic route to dITP formation. hmdb.cabiorxiv.org

Conversion from Inosine (B1671953) Monophosphate (IMP) and Deoxyinosine Monophosphate (dIMP) Precursors

A major route for dITP synthesis involves the sequential phosphorylation of inosine monophosphate (IMP) and deoxyinosine monophosphate (dIMP). ontosight.airesearchgate.net IMP is a normal intermediate in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.govcolumbia.edu

Hypoxanthine (B114508) phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway. nii.ac.jpnih.gov It catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP). researchgate.netnii.ac.jp This process is crucial for recycling purine bases and contributes to the pool of IMP that can be subsequently converted to dITP. ontosight.ai HGPRT can also be involved in the formation of deoxyinosine monophosphate (dIMP), though the direct conversion of hypoxanthine to dIMP by this enzyme is less characterized. researchgate.net

Deoxyinosine kinase plays a direct role in the synthesis of dIMP by phosphorylating deoxyinosine. ontosight.aiontosight.ai This enzyme is part of the deoxynucleoside salvage pathway, which recovers deoxynucleosides from DNA degradation. ontosight.aislu.se In mitochondria, deoxyguanosine kinase (dGK) is responsible for phosphorylating purine deoxynucleosides, including deoxyinosine, to their corresponding monophosphates. slu.se

Once dIMP is formed, it is phosphorylated to deoxyinosine diphosphate (B83284) (dIDP). Subsequently, nucleoside-diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting dIDP to dITP, typically using ATP as the phosphate (B84403) donor. ontosight.aihmdb.cametacyc.org NDPKs are generally not highly specific and can act on various nucleoside diphosphates, including dIDP. metacyc.orgnih.gov

Enzymatic and Non-Enzymatic Generation Mechanisms of Deoxyinosine Triphosphate

The generation of dITP is a result of both specific enzymatic reactions and spontaneous chemical processes.

Enzymatic Generation:

Deamination of dATP precursors: Enzymes like adenosine deaminase can convert dAMP and dADP to dIMP and dIDP, respectively, which are then phosphorylated to dITP. biorxiv.org

Phosphorylation cascade: A series of kinases, including deoxyinosine kinase and nucleoside-diphosphate kinase, sequentially phosphorylate deoxyinosine or its monophosphate form to generate dITP. ontosight.aiontosight.ai

Ribonucleotide Reductase: While not its primary function, there is a possibility that ribonucleotide reductase could convert IDP to dIDP, which would then be phosphorylated to dITP. However, this has not been definitively confirmed in mammals. researchgate.net

Non-Enzymatic Generation:

Spontaneous deamination: dATP can undergo slow, non-enzymatic hydrolysis under physiological conditions, leading to the formation of dITP. hmdb.camimedb.orgfoodb.ca This spontaneous deamination also occurs with adenine bases already incorporated into the DNA strand, which, if not repaired, can lead to the misincorporation of nucleotides during replication. researchgate.net

The interplay of these pathways determines the intracellular concentration of dITP, which is kept at a very low level in normal cells due to the efficient action of degradative enzymes like inosine triphosphate pyrophosphatase (ITPA). hmdb.canih.gov

Catabolism of 2'-Deoxyinosine Triphosphate (dITP Catabolic Process)

The catabolism of this compound (dITP) is a critical cellular process for maintaining the integrity of the genome. ontosight.ai dITP is a non-canonical purine nucleotide that can arise from the deamination of deoxyadenosine triphosphate (dATP) or the phosphorylation of deoxyinosine monophosphate (dIMP). d-nb.infonih.gov If not efficiently removed, dITP can be mistakenly incorporated into DNA during replication, leading to mutations and genomic instability. ontosight.aiplos.org Therefore, cells have evolved sophisticated enzymatic pathways to break down dITP and prevent its accumulation. ontosight.aiplos.org

The primary pathway for dITP catabolism involves its hydrolysis into deoxyinosine monophosphate (dIMP) and pyrophosphate (PPi). ontosight.aireactome.org This crucial reaction is predominantly catalyzed by the enzyme inosine triphosphate pyrophosphatase (ITPA). ontosight.aireactome.org Additionally, other enzymes involved in nucleotide pool sanitation, such as nucleoside triphosphate diphosphohydrolases, can contribute to the breakdown of dITP. ontosight.aiontosight.ai The efficient catabolism of dITP is essential for preventing the accumulation of this potentially mutagenic nucleotide and safeguarding the genetic blueprint. ontosight.airesearchgate.net

Hydrolysis by Inosine Triphosphate Pyrophosphatase (ITPA/ITPase)

Inosine triphosphate pyrophosphatase (ITPA), also known as ITPase, is a key enzyme responsible for cleansing the cellular nucleotide pool of non-canonical purine triphosphates, including dITP. plos.orgnih.govnih.gov This ubiquitous enzyme plays a vital role in preventing the incorporation of inosine into nucleic acids, thereby maintaining genomic stability. plos.orgontosight.ai ITPA is a homodimeric protein found in the cytoplasm of cells and requires magnesium ions (Mg2+) for its catalytic activity. reactome.org

Mechanism of dITP to dIMP Conversion

The fundamental reaction catalyzed by ITPA is the hydrolysis of the phosphoanhydride bond between the alpha and beta phosphates of dITP. nih.govreactome.org This enzymatic process involves a water molecule and results in the formation of deoxyinosine monophosphate (dIMP) and an inorganic pyrophosphate (PPi) molecule. ontosight.aireactome.orgnih.gov

The reaction can be represented as: dITP + H₂O → dIMP + PPi ontosight.ai

This conversion is a critical step in purine catabolism and is essential for preventing the accumulation of dITP, which could otherwise be used by DNA polymerases during replication, leading to genetic errors. reactome.org The cytosolic ITPA dimer catalyzes this reaction, requiring Mg2+ as a cofactor for its enzymatic function. reactome.org

Substrate Specificity and Catalytic Activity of ITPA

ITPA exhibits a high degree of specificity for non-canonical purine nucleoside triphosphates. nih.govnih.gov Its primary substrates are inosine triphosphate (ITP) and its deoxy counterpart, dITP. nih.govwikipedia.org The enzyme also demonstrates activity towards xanthosine (B1684192) triphosphate (XTP) and its deoxy form, dXTP. nih.govwikipedia.org However, ITPA shows minimal activity against the canonical purine and pyrimidine (B1678525) triphosphates such as ATP, GTP, CTP, and UTP. nih.gov

The catalytic efficiency of ITPA is influenced by several factors, including pH and the concentration of Mg2+ ions. The enzyme generally exhibits optimal activity at an alkaline pH, typically 8.5 or higher. nih.gov The requirement for Mg2+ is absolute, with concentrations around 50 mM often providing the greatest activity. nih.gov The kinetic parameters of ITPA, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), have been characterized in various studies, highlighting its efficiency in hydrolyzing its specific substrates. nih.gov

Substrate Specificity of Human Erythrocyte ITPA

SubstrateKM (µM)Vmax (µmol/mg protein/h)Vmax/KM
Inosine-5´-triphosphate10710689.9
6-thio-inosine-5´-triphosphate2835121.8
6-methylthio-inosine-5´-triphosphate9243350.4

Data adapted from a study on the substrate specificity of human erythrocyte ITPase. ildcare.nl

The high specificity of ITPA for ITP and dITP is attributed to the precise interactions within the enzyme's active site. nih.gov The structure of the binding pocket accommodates the keto group of the hypoxanthine base found in inosine, while creating unfavorable interactions with the amino groups of adenine and guanine (B1146940), thus preventing the hydrolysis of ATP and GTP. researchgate.net

Comparative Analysis of ITPA Orthologs (e.g., human ITPA, yeast HAM1, bacterial RdgB)

ITPA is an evolutionarily conserved enzyme with orthologs found across all domains of life, underscoring its fundamental importance in cellular function. nih.govjinr.ru In humans, the enzyme is encoded by the ITPA gene. wikipedia.org In the yeast Saccharomyces cerevisiae, the homologous enzyme is known as HAM1, and in the bacterium Escherichia coli, it is called RdgB. wikipedia.orgjinr.ru

These orthologs share a remarkable degree of structural and functional similarity. jinr.ru They all function as pyrophosphohydrolases that specifically target non-canonical purine triphosphates like ITP and dITP. nih.govnih.gov The crystal structures of human ITPA, yeast HAM1, and bacterial RdgB reveal a conserved three-dimensional fold, indicating a common ancestral origin and a shared catalytic mechanism. jinr.ru

Despite their similarities, there can be differences in the phenotypic consequences of their deficiency. In E. coli, the absence of RdgB leads to increased DNA damage and is lethal in combination with certain DNA repair defects. nih.govnih.gov In yeast, a HAM1 deletion results in hypersensitivity to the mutagenic base analog hydroxylaminopurine (HAP). plos.orgnih.gov In mice, a complete knockout of the Itpa gene is largely lethal, with surviving animals exhibiting severe developmental defects. plos.org In humans, polymorphisms in the ITPA gene can lead to reduced enzyme activity, which is generally benign but can have pharmacogenetic implications. plos.org

Comparison of ITPA Orthologs

OrganismGeneEnzyme NameKey Phenotype of Deficiency
Human (Homo sapiens)ITPAITPAReduced enzyme activity, generally benign but with pharmacogenetic relevance. plos.org
Yeast (Saccharomyces cerevisiae)HAM1HAM1Hypersensitivity to the mutagenic base analog HAP. plos.orgnih.gov
Bacterium (Escherichia coli)rdgBRdgBIncreased DNA damage; synthetic lethality with recA mutations. nih.govnih.gov

Contribution of Other Nucleotide Pool Sanitizing Enzymes

While ITPA is the primary enzyme responsible for dITP hydrolysis, other enzymes involved in nucleotide metabolism also contribute to maintaining low cellular levels of this non-canonical nucleotide. researchgate.net These "house-cleaning" or "nucleotide pool sanitizing" enzymes play a crucial role in preventing the incorporation of damaged or modified nucleotides into DNA and RNA. researchgate.netresearchgate.net

Nucleoside Triphosphate Diphosphohydrolase

Nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of enzymes that catalyze the hydrolysis of nucleoside triphosphates and/or diphosphates. wikipedia.orgnih.gov Some members of this family have been shown to act on dITP. ontosight.ai The systematic name for this enzyme class is nucleoside-triphosphate diphosphohydrolase. wikipedia.org These enzymes belong to the family of hydrolases that act on acid anhydrides. wikipedia.org

The catabolism of dITP by some NTPDases proceeds in a stepwise manner. First, dITP is hydrolyzed to deoxyinosine diphosphate (dIDP) and inorganic phosphate. ontosight.ai Subsequently, dIDP can be further hydrolyzed to dIMP and another molecule of inorganic phosphate. ontosight.ai This provides an alternative route for the removal of dITP from the nucleotide pool, complementing the direct conversion to dIMP by ITPA. The regulation of NTPDase activity can be subject to feedback inhibition, where high levels of dITP can suppress the enzyme's function. ontosight.ai

NUDT16 Protein

The NUDT16 protein, a member of the Nudix hydrolase superfamily, is a critical enzyme in maintaining the integrity of the nucleotide pool. genecards.org It functions as a "housekeeping" enzyme, specifically targeting and hydrolyzing non-canonical purine nucleotides like dITP. genesilico.pl The primary catalytic activity of NUDT16 is the hydrolysis of dITP into deoxyinosine monophosphate (dIMP) and pyrophosphate. genesilico.pluniprot.org This prevents the accumulation of dITP and its subsequent erroneous incorporation into DNA. uniprot.orguniprot.org

NUDT16 exhibits broad substrate specificity, also acting on other non-canonical purine nucleotides such as inosine triphosphate (ITP) and deoxyinosine diphosphate (dIDP). genesilico.pluniprot.org The enzyme is found in both the cytoplasm and the nucleus, with a notable concentration in the nucleolus, highlighting its role in safeguarding genetic material in multiple cellular compartments. genecards.orguniprot.orgresearchgate.netproteinatlas.org The crystal structure of human NUDT16 reveals a dimeric form that creates a positively charged trench for substrate binding. genesilico.pl This structural feature, along with the conserved Nudix motif, is crucial for its catalytic function. genesilico.pl

Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway. immunodeficiencysearch.commhmedical.comwikipedia.org Its main function is the reversible phosphorolysis of purine nucleosides, including deoxyinosine, to their corresponding purine bases and (deoxy)ribose-1-phosphate. immunodeficiencysearch.commhmedical.comresearchgate.netresearchgate.net By converting deoxyinosine to hypoxanthine, PNP effectively reduces the substrate pool available for the synthesis of dITP. researchgate.netresearchgate.nettaylorandfrancis.com

This action is a key component of purine metabolism, ensuring that purine levels are balanced through both de novo synthesis and salvage pathways. nih.govnih.gov A deficiency in PNP can lead to an accumulation of its substrates, including deoxyinosine, which can then be phosphorylated to dITP. mhmedical.comresearchgate.nettaylorandfrancis.com This underscores the indirect but vital role of PNP in preventing the buildup of dITP. mhmedical.com

Regulation of this compound Pool Levels

The cellular concentration of dITP is meticulously regulated through a multi-tiered system that includes feedback inhibition, transcriptional and post-translational controls, and coordination with the metabolism of canonical deoxyribonucleotides.

Feedback Inhibition Mechanisms

Specifically, enzymes like PRPP synthetase and amidophosphoribosyltransferase are key regulatory points that are sensitive to the levels of purine nucleotides. vaia.com This feedback loop ensures that the production of all purine-derived nucleotides, including the non-canonical dITP, is tightly coupled to the cell's metabolic state. vaia.comdavuniversity.org The enzyme responsible for hydrolyzing dITP, dITPase, is also subject to feedback inhibition by dITP itself, further contributing to the maintenance of dITP homeostasis. ontosight.ai

Transcriptional and Post-Translational Control

The expression and activity of enzymes involved in dITP metabolism are regulated at both the transcriptional and post-translational levels. The gene encoding NUDT16, for instance, is subject to transcriptional control, and its expression can be upregulated in response to certain cellular conditions, such as in immortalized cells lacking the ITP-hydrolyzing enzyme ITPA. nih.govresearchgate.net This suggests a compensatory mechanism to handle increased levels of non-canonical nucleotides. Furthermore, NUDT16 expression has been observed to be upregulated in septic patients, indicating a potential role in the inflammatory response. nih.gov

Post-translational modifications also play a role in regulating the activity of these enzymes. For example, NUDT16 has been shown to remove ADP-ribosylation from the DNA repair protein CtIP, thereby stabilizing it and promoting homologous recombination repair. oup.com This indicates a direct link between the regulation of dITP levels and the DNA damage response.

Coordination with Canonical Deoxyribonucleotide Metabolic Pathways

The metabolism of dITP is closely integrated with the pathways that manage the canonical deoxyribonucleotide (dNTP) pools. ontosight.ai The maintenance of balanced dNTP pools is crucial for the fidelity of DNA replication. researchgate.netfrontiersin.orgoregonstate.edu The presence of non-canonical nucleotides like dITP can disrupt this balance and lead to their misincorporation into DNA, potentially causing mutations. ontosight.aiportlandpress.com

Biological Implications of 2 Deoxyinosine Triphosphate in Nucleic Acid Metabolism

Incorporation of Deoxyinosine into DNA

Deoxyinosine triphosphate (dITP) is a non-canonical purine (B94841) nucleotide that can be introduced into the cellular nucleotide pool through processes such as the deamination of deoxyadenosine (B7792050) triphosphate (dATP). nih.gov Once present in the pool, dITP can be mistakenly used as a substrate by DNA polymerases during DNA replication and repair. nih.govasm.org Its structural similarity to deoxyguanosine triphosphate (dGTP) allows it to be incorporated into the growing DNA strand, where it pairs with cytosine with significant efficiency. The presence of enzymes like inosine (B1671953) triphosphatase (ITPA) in cells is crucial for hydrolyzing dITP, thereby "sanitizing" the nucleotide pool and preventing its accumulation and subsequent incorporation into the genome. nih.govontosight.ainih.gov Deficiency in these sanitizing enzymes leads to increased levels of dITP, enhancing the probability of its incorporation into DNA and compromising genomic integrity. nih.govnih.gov

Fidelity of DNA Polymerases during dITP Incorporation

The fidelity of DNA polymerases—their ability to select the correct nucleotide for incorporation—is challenged by the presence of dITP. nih.gov While high-fidelity replicative polymerases strongly discriminate against incorrect nucleotides, dITP's resemblance to dGTP makes it a plausible, albeit incorrect, substrate. pnas.org The efficiency and outcome of dITP incorporation vary significantly among different types of DNA polymerases. For instance, studies with human DNA polymerase η (pol η), a translesion synthesis (TLS) polymerase, show that it can incorporate dITP opposite different template bases, highlighting the potential for mutagenic events. portlandpress.comnih.gov

The incorporation of dITP can act as a barrier to the progression of the DNA replication machinery, leading to polymerase stalling. nih.govresearchgate.net When a DNA polymerase encounters dITP in the nucleotide pool and incorporates it into the nascent DNA strand, the resulting structure can disrupt the normal catalytic cycle of the enzyme. This disruption can trigger a stall. researchgate.net The stalled polymerase, or the presence of the resulting deoxyinosine in the DNA, can then activate cellular stress responses. In mammalian cells, this stalling has been shown to trigger a response dependent on the MLH1/PMS2 protein complex, which is a key component of the mismatch repair (MMR) pathway. nih.govresearchgate.net This suggests a mechanism where the cell recognizes the aberrant incorporation event and halts replication to prevent further errors or to initiate repair.

Many high-fidelity DNA polymerases possess a 3'-5' exonuclease activity, also known as proofreading, which serves as a crucial error-correction mechanism. This function allows the polymerase to remove a misincorporated nucleotide immediately after its insertion. However, dITP presents a unique challenge. Due to its ability to form a relatively stable base pair with cytosine, the proofreading machinery may not efficiently recognize the incorporated inosine as an error. Furthermore, dITP is often noted as being unsuitable for use in PCR applications that involve proofreading enzymes. biogen.czfishersci.atthermofisher.comabo.com.pl This implies that the presence of dITP can interfere with or is not effectively handled by the proofreading activity, potentially allowing the error to persist in the DNA sequence. The herpes simplex virus 1 DNA polymerase, for example, uses the N2 group of guanine (B1146940) to prevent mismatches with adenine (B156593); the absence of this group in dITP (which has hypoxanthine (B114508) as its base) significantly increases its misincorporation opposite adenine. acs.org

The mutagenic potential of dITP stems from its ability to be incorporated by DNA polymerases opposite more than one template base. portlandpress.com While it primarily acts as a guanine analog and pairs with cytosine (dC), it can also be incorporated opposite thymine (B56734) (dT), albeit with lower efficiency. asm.orgportlandpress.com

Structural and kinetic studies with human DNA polymerase η (pol η) have provided detailed insights into this process. Pol η incorporates dITP opposite dC about 14 times more efficiently than opposite dT. portlandpress.comnih.gov This rate of misincorporation opposite dT is significantly higher than for the canonical nucleotide dGTP, making the direct incorporation of dITP notably mutagenic. portlandpress.com

The structural basis for this mispairing involves the formation of different base-pairing geometries. When pairing with dC, the incoming dITP can form a Watson-Crick base pair. nih.gov However, for the pairing with dT, the mutagenicity is enhanced by the ability of thymine to adopt a rare enol tautomeric form, which can form a Watson-Crick-like base pair with the incoming dITP. portlandpress.comnih.gov This flexibility in base pairing underscores the substrate specificity of the polymerase and is a primary source of dITP's mutagenic character.

Table 1: Kinetic Parameters for dITP Incorporation by Human DNA Polymerase η This table summarizes the relative efficiency of dITP incorporation opposite template bases dC and dT by human pol η, demonstrating its mutagenic potential.

Template Base Incoming Nucleotide Incorporation Efficiency Ratio (dC:dT) Finding Citation
dC vs dT dITP 14 : 1 dITP is incorporated opposite dC 14-fold more efficiently than opposite dT. portlandpress.comnih.gov
dC vs dT dGTP 190 : 1 dGTP incorporation is much more specific for dC. portlandpress.comnih.gov

Consequences for DNA Replication and Integrity

Beyond point mutations, the accumulation of dITP and its subsequent incorporation can cause more severe DNA damage. In cells deficient in the ITPA enzyme, which normally degrades dITP, there is an observed increase in single-strand breaks (SSBs) in the nuclear DNA. nih.govnih.gov This accumulation of SSBs is a hallmark of genomic instability and can lead to more complex chromosomal abnormalities. nih.gov The cellular response to this damage involves key DNA repair and signaling proteins, including MLH1 and p53, which can induce cell growth arrest to prevent the propagation of damaged DNA. nih.govnih.gov

2'-Deoxyinosine (B131508) Triphosphate as a Source of Genomic Instability

The presence of 2'-deoxyinosine triphosphate in the nucleotide pool is a significant endogenous source of genomic instability. ontosight.aiontosight.ai Genomic instability, characterized by an increased rate of mutations and chromosomal alterations, is a driving force in the development of diseases like cancer. ontosight.aiontosight.ai dITP contributes to this instability through multiple mechanisms.

Firstly, its misincorporation into DNA during replication directly introduces mutations. asm.orgportlandpress.com Secondly, the cellular response to the presence of dITP and the resulting deoxyinosine in DNA can itself be a source of instability. The stalling of DNA polymerases and the subsequent formation of single-strand breaks create fragile sites in the genome that are prone to further damage and rearrangements. nih.govresearchgate.net Studies on cells lacking the ITPA enzyme reveal a clear link between dITP accumulation and phenotypes associated with genomic instability, such as increased chromosome abnormalities and suppression of cell growth. nih.govnih.gov This highlights the critical role of nucleotide pool sanitation in maintaining the integrity of the genome and preventing the deleterious effects of non-canonical nucleotides like dITP.

Table 2: Effects of ITPA Deficiency on Cellular Phenotypes This table outlines the observed consequences in mammalian cells that are deficient in the ITPA enzyme, which leads to the accumulation of dITP.

Cellular Phenotype Observation in ITPA-Deficient Cells Dependent On Citation
Cell Growth Suppression / Prolonged Doubling Time MLH1/PMS2, p53 nih.govnih.gov
DNA Integrity Increased Single-Strand Breaks (SSBs) MLH1/PMS2 nih.govnih.gov
Chromosomal Integrity Increased Chromosome Abnormalities Not specified nih.gov
p53 Pathway Increased p53 protein and p21 mRNA/protein levels MLH1 nih.govnih.gov

Induction of DNA Single-Strand Breaks (SSBs)

The incorporation of deoxyinosine (dI) into the DNA strand is a primary trigger for the formation of DNA single-strand breaks (SSBs). researcher.life Research on ITPA-deficient human and mouse cells has shown that the accumulation of dITP in the nucleotide pool leads to its use as a substrate for DNA synthesis. nih.govresearchgate.net This event can cause the DNA polymerase to stall. researchgate.net The stalled polymerase or the presence of deoxyinosine itself in the DNA template triggers the formation of SSBs. nih.govresearchgate.net

This induction of SSBs is notably dependent on the MLH1/PMS2 complex, a key component of the DNA mismatch repair (MMR) system. nih.govnih.gov However, this function appears to be independent of MSH2, another critical MMR protein responsible for mismatch recognition, suggesting a non-canonical role for the MLH1/PMS2 heterodimer in this context. nih.govnih.gov Studies using comet assays have confirmed that knockdown of either ITPA and MLH1 or ITPA and PMS2 in human cell lines nullifies the accumulation of DNA damage, underscoring the essential role of the MLH1/PMS2 complex in generating SSBs in response to dITP. nih.govresearchgate.net

Cell Line ContextKey FindingImplication
ITPA-deficient cellsAccumulation of SSBs in nuclear DNA. nih.govnih.govdITP incorporation leads to DNA damage.
ITPA and MLH1/PMS2 knockdownReduction in SSBs compared to ITPA knockdown alone. nih.govresearchgate.netThe MLH1/PMS2 complex is required for SSB formation.
ITPA and MSH2 knockdownNo significant reduction in SSBs. nih.govnih.govThe mechanism is independent of canonical mismatch recognition by MSH2.

Formation of DNA Double-Strand Breaks and Chromosomal Rearrangements

While the primary lesion induced by dITP incorporation is an SSB, these can escalate to more severe forms of DNA damage. The persistent activity of DNA repair machinery attempting to correct the frequent incorporation of deoxyinosine can lead to an increase in strand breaks, which may culminate in chromosomal rearrangements. researchgate.net High levels of deoxyinosine accumulation in DNA are thought to trigger the activity of repair enzymes, which can generate SSBs that may be converted into highly cytotoxic DNA double-strand breaks (DSBs). researchgate.netnih.gov

DSBs are well-established precursors to chromosomal rearrangements, including translocations and deletions, which can profoundly impact genome stability. nih.govfrontiersin.org The formation of DSBs during methotrexate-mediated gene amplification in CHO cells, a process that can cause nucleotide shortages, has been linked to extensive chromosomal rearrangements, suggesting that nucleotide pool imbalances leading to DNA damage are a potent source of genomic instability. nih.gov Although direct evidence linking dITP-induced SSBs to DSBs and subsequent chromosomal abnormalities is still being elucidated, studies in ITPA-deficient models show evidence of chromosomal abnormalities, supporting this pathway of genome destabilization. kyushu-u.ac.jpresearchgate.net

Mechanisms of Mutagenesis (e.g., AT → GC mutations)

The mutagenic potential of this compound stems from the base-pairing properties of its corresponding nucleoside, deoxyinosine (dI). Deoxyinosine can be formed in DNA either through the deamination of a previously incorporated deoxyadenosine or by the direct incorporation of dITP from the nucleotide pool during replication. researchgate.netnih.gov

During DNA synthesis, DNA polymerase can recognize the incorporated hypoxanthine base (the base in deoxyinosine) as guanine. Consequently, it preferentially pairs it with cytosine. researchgate.netnih.gov If the original template strand contained an adenine which was either deaminated to hypoxanthine or replaced by a dITP-derived hypoxanthine, subsequent rounds of replication will result in the original A:T base pair being converted into a G:C base pair. researchgate.net This specific type of mutation is known as an A:T → G:C transition. researchgate.net

While some studies in E. coli suggest that the incorporation of dITP is not significantly mutagenic under normal conditions, its mutagenic potential can be revealed under specific circumstances, such as imbalanced nucleotide pools. nih.govasm.org The use of dITP in in vitro mutagenesis techniques highlights its ability to be incorporated into a newly synthesized DNA strand, leading to mutations in subsequent replication events. nih.gov

Mutagenic EventMolecular MechanismOutcome
Deamination of dATP to dITPdITP is incorporated opposite thymine during replication. nih.govIn the next replication round, the incorporated hypoxanthine pairs with cytosine.
Resulting MutationThe original A:T pair becomes a G:C pair. researchgate.netA:T → G:C transition mutation.

Cellular Responses to this compound-Induced DNA Damage

Cells have evolved intricate signaling networks to detect and respond to DNA damage, including that induced by dITP. These responses involve the activation of specific DNA repair pathways to remove the lesion and the engagement of cell cycle checkpoints to halt proliferation, allowing time for repair.

DNA Repair Pathways (e.g., Mismatch Repair (MMR), Endonuclease V)

The deoxyinosine lesion in DNA is a substrate for several repair pathways.

Base Excision Repair (BER): This pathway can be initiated by alkyl-adenine DNA glycosylase (AAG), which recognizes the hypoxanthine base and cleaves the N-glycosidic bond to remove it. nih.govmdpi.comresearchgate.net

Alternative Excision Repair (AER): This pathway is initiated by Endonuclease V (EndoV), an enzyme highly conserved from bacteria to humans. nih.govmdpi.com EndoV recognizes deoxyinosine within the DNA and cleaves the second phosphodiester bond 3' to the lesion, creating a nick in the DNA backbone. researchgate.netneb.com This nick serves as a signal for subsequent repair steps involving DNA polymerase and ligase. nih.gov

Mismatch Repair (MMR): While the MMR system is involved, its role in the context of dITP-induced damage appears unconventional. The damage response, including SSB formation, is dependent on the MLH1/PMS2 complex but not on MSH2, which typically handles mismatch recognition. nih.govnih.gov This suggests that MLH1/PMS2 may be acting directly in the damage signaling or processing pathway, rather than in its canonical mismatch correction role.

Repair PathwayKey Enzyme(s)Mechanism of Action
Base Excision Repair (BER)Alkyl-adenine DNA glycosylase (AAG)Removes the hypoxanthine base by cleaving the N-glycosidic bond. nih.govresearchgate.net
Alternative Excision Repair (AER)Endonuclease V (EndoV)Nicks the DNA backbone 3' to the deoxyinosine lesion. researchgate.netneb.com
Mismatch Repair (MMR)MLH1/PMS2 ComplexRequired for SSB formation, in an MSH2-independent manner. nih.govnih.gov

Cell Cycle Checkpoint Activation (e.g., G1 arrest, p53 stabilization)

The DNA damage induced by dITP incorporation triggers a robust cell cycle checkpoint response. The accumulation of SSBs acts as a damage signal that leads to the activation of the p53 tumor suppressor protein. nih.govresearchgate.net Studies in ITPA-deficient cells demonstrate that the resulting DNA instability and cell growth suppression are dependent on p53. nih.govnih.gov

Upon activation, p53 is stabilized and its protein levels increase. nih.govresearchgate.net Activated p53 then transcriptionally upregulates its target genes, most notably the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.netnih.gov The p21 protein binds to and inhibits cyclin E/Cdk2 and cyclin D/Cdk4 complexes, which are essential for progression through the G1 phase of the cell cycle. nih.gov This inhibition results in a G1 cell cycle arrest, which prevents the cell from entering the S phase with damaged DNA, thereby providing an opportunity for repair. nih.govresearchgate.netnih.gov This entire signaling cascade from dITP-induced damage to G1 arrest has been shown to be dependent on the presence of MLH1. nih.gov

Role of MLH1/PMS2 Complex in DNA Damage Response

The MLH1/PMS2 complex, a heterodimer of the MutL homolog family, plays a central and multifaceted role in the cellular response to dITP. nih.govnih.govresearchgate.net In canonical mismatch repair, the MLH1-PMS2 heterodimer is recruited after a mismatch is recognized by a MutS homolog complex (MSH2-MSH6 or MSH2-MSH3). nih.govuniprot.org The MLH1-PMS2 complex then provides the endonuclease activity to nick the newly synthesized strand, marking it for excision. nih.gov

However, in the response to dITP, the MLH1/PMS2 complex acts independently of MSH2. nih.govnih.gov It is indispensable for the formation of SSBs and the subsequent p53-dependent growth arrest. nih.govnih.gov This suggests that the MLH1/PMS2 complex possesses a distinct, MMR-independent function where it may directly recognize stalled replication complexes or deoxyinosine in the DNA. nih.govresearchgate.net These findings have led to the proposal that the MLH1/PMS2 heterodimer itself functions as the endonuclease that creates the initial SSBs in ITPA-deficient cells, acting as a direct sensor and effector in the DNA damage response to dITP. nih.govresearchgate.net Furthermore, MLH1 is required for the stabilization of p53, linking the initial damage recognition event directly to the activation of the G1 cell cycle checkpoint. nih.gov

Pathophysiological Manifestations Associated with Dysregulated 2 Deoxyinosine Triphosphate Metabolism

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA) Deficiency Syndromes

ITPA deficiency is a condition arising from reduced or absent activity of the ITPA enzyme, leading to the accumulation of non-canonical purine (B94841) nucleotides like ITP and dITP. snpedia.comconsensus.app While partial deficiency is a relatively common and often asymptomatic trait, severe deficiency is linked to serious clinical syndromes, including lethal infantile-onset dilated cardiomyopathy and severe encephalopathy with epileptic seizures. nih.govplos.org The underlying cause of these syndromes is rooted in the genetic makeup of the ITPA gene and the subsequent cellular consequences of its dysfunction.

Genetic Basis of ITPA Deficiency (e.g., ITPA gene polymorphisms)

The genetic foundation of ITPA deficiency lies in polymorphisms within the ITPA gene, located on chromosome 20. mdpi.com These genetic variations can significantly reduce or eliminate the catalytic activity of the encoded ITPase enzyme. Several single nucleotide polymorphisms (SNPs) have been identified, with two being particularly well-characterized and functionally significant. kcl.ac.ukplos.org

The most studied polymorphism is the missense variant c.94C>A (rs1127354) in exon 2, which results in a proline to threonine substitution at amino acid position 32 (P32T). kcl.ac.ukuniprot.org This single change is believed to impair enzyme function through multiple mechanisms, including reduced catalytic activity, decreased protein stability, and altered mRNA splicing. nih.govd-nb.info Individuals homozygous for the 94C>A allele exhibit a complete lack of ITPase activity in their red blood cells, leading to a significant accumulation of ITP. kcl.ac.uknih.gov Heterozygous individuals, carrying one copy of the variant allele, show markedly reduced enzyme function, averaging about 22.5% of the normal activity, a finding consistent with the enzyme's function as a dimer. consensus.appkcl.ac.uk The allele frequency of this polymorphism varies among populations, with a higher prevalence noted in Japanese and other Asian populations compared to Caucasians. nih.gov

Another common functional polymorphism is an intronic SNP, c.124+21A>C (rs7270101). kcl.ac.ukplos.org This variant affects mRNA splicing and leads to reduced enzyme activity. kcl.ac.uk Individuals homozygous for this variant retain about 60% of normal ITPase activity, while heterozygotes have moderately reduced activity. consensus.appkcl.ac.uk Compound heterozygosity, where an individual inherits both the 94C>A and the 124+21A>C variants, results in severely diminished ITPase activity, approximately 10% of the normal mean. snpedia.comkcl.ac.uk In all documented cases of below-normal ITPase activity, one or both of these key mutations were present. kcl.ac.uknih.gov

ITPA Polymorphism Genotype Effect on ITPase Activity Reference
c.94C>A (P32T; rs1127354)Homozygous (A/A)0% of normal activity kcl.ac.uknih.gov
Heterozygous (C/A)~22.5% of normal activity consensus.appkcl.ac.uk
c.124+21A>C (rs7270101)Homozygous (C/C)~60% of normal activity consensus.appkcl.ac.uk
Heterozygous (A/C)~60% of normal activity snpedia.com
Compound Heterozygous94C>A / 124+21A>C~10% of normal activity snpedia.comkcl.ac.uk

Cellular Phenotypes in ITPA-Deficient Models (e.g., cell growth suppression, DNA instability, apoptosis)

The biochemical consequence of ITPA deficiency is the accumulation of its substrates, ITP and dITP, within the cell. This accumulation triggers a range of detrimental cellular phenotypes, as demonstrated in various experimental models, including mouse embryonic fibroblasts (MEFs) and human cell lines. oup.comnih.gov

A primary phenotype observed in ITPA-deficient cells is the suppression of cell growth and proliferation. nih.govoup.com Itpa-null primary MEFs exhibit a significantly prolonged doubling time, indicating a delay or arrest in cell cycle progression. oup.comoup.com This growth suppression is not typically associated with an immediate increase in cell death but rather a G1 phase arrest. researchgate.net This effect is dependent on the MLH1/PMS2 and p53 pathways, suggesting an active cellular response to the underlying molecular stress. nih.govkyushu-u.ac.jp

Furthermore, ITPA deficiency leads to profound DNA instability. kyushu-u.ac.jp The accumulation of dITP in the nucleotide pool increases the likelihood of its incorporation into genomic DNA by replicative polymerases. plos.orgnih.gov This leads to the presence of deoxyinosine (dI) in the DNA, a non-canonical base. oup.comnih.gov In Itpa-deficient mouse embryos, dI levels in nuclear DNA were found to be more than eight times higher than in wild-type embryos. nih.gov The presence of dI in DNA is a form of genomic damage that triggers cellular repair mechanisms. The attempted repair of these lesions can lead to the formation of DNA single-strand breaks (SSBs) and, upon replication, more severe double-strand breaks. plos.orgnih.gov Consequently, ITPA-deficient primary MEFs show a significant increase in both SSBs and various chromosomal abnormalities, including aneuploidy. oup.comoup.comresearchgate.net In some contexts, ITPA knockdown also sensitizes cells to apoptosis, particularly when challenged with other DNA-damaging agents. nih.gov

Cellular Phenotype Observation in ITPA-Deficient Models Reference
Cell Growth Prolonged doubling time; cell cycle delay/arrest (G1 phase) oup.comoup.comresearchgate.net
DNA Instability Increased incorporation of deoxyinosine (dI) into nuclear DNA oup.comnih.gov
Accumulation of single-strand and double-strand breaks plos.orgoup.comnih.gov
Increased frequency of chromosomal abnormalities and aneuploidy oup.comoup.comresearchgate.net
Apoptosis Increased susceptibility to apoptosis, especially when combined with base analog treatment nih.gov

Implications for Genome Stability Maintenance

The cellular phenotypes associated with ITPA deficiency underscore the enzyme's critical role as a guardian of genome stability. plos.orgplos.org ITPA functions as a crucial "house-cleaning" enzyme, sanitizing the nucleotide pool to prevent the corruption of genetic information. plos.orgresearchgate.net Its primary role in this context is to prevent the accumulation of dITP and subsequent incorporation of the base analog hypoxanthine (B114508) (the base in inosine) into DNA. plos.orgplos.org

In the absence of functional ITPA, non-canonical nucleotides like dITP accumulate and are mistakenly used as substrates by DNA polymerases during replication. plos.org The resulting incorporation of deoxyinosine into the DNA strand creates a lesion. nih.gov Cellular DNA repair systems, such as base excision repair initiated by enzymes like alkyladenine DNA glycosylase (AAG), recognize and attempt to excise this abnormal base. nih.gov This repair process, however, generates an abasic site and can lead to the formation of single-strand breaks. plos.orgnih.gov If these breaks are not efficiently repaired before the next round of DNA replication, they can be converted into more deleterious double-strand breaks, which are a major threat to genome integrity and can lead to chromosomal rearrangements and cell death. plos.org

This model explains the observed increase in DNA breaks and chromosome abnormalities in ITPA-deficient cells. plos.orgoup.com By preventing the initial incorporation of deoxyinosine, ITPA plays a pivotal role in averting a cascade of events that would otherwise lead to mutagenesis and genome instability. plos.orgnih.gov This protective function is essential for all cells, but particularly critical during development and in tissues with high rates of proliferation. d-nb.info

Pharmacogenomic Relevance of 2'-Deoxyinosine (B131508) Triphosphate Metabolism

The study of how genetic variations affect individual drug responses, known as pharmacogenomics, is highly relevant to ITPA. The enzyme's ability to metabolize certain drug analogs means that an individual's ITPA genotype can significantly influence their susceptibility to drug-induced toxicity. frontiersin.orgnih.gov This is particularly true for thiopurine drugs and other purine analogs used in cancer chemotherapy and immunosuppression. plos.orgmdpi.com

Modulation of Drug Toxicity by ITPA Activity (e.g., thiopurine drugs, purine analogs)

ITPA polymorphisms are clinically important because they modulate the toxicity of several drugs. d-nb.info The most well-documented association is with thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine. tandfonline.com These drugs are pro-drugs that are metabolized into active thiopurine nucleotides. One of the metabolites, 6-thioinosine triphosphate (6-TITP), is a substrate for ITPA. frontiersin.orggbcbiotech.com

In individuals with reduced ITPA activity due to genetic polymorphisms (e.g., 94C>A), 6-TITP can accumulate to toxic levels. frontiersin.orgnih.gov This accumulation has been linked to an increased risk of adverse drug reactions, including myelosuppression (hematological toxicity) and hepatotoxicity, in patients treated with thiopurines for conditions like acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). nih.govnih.gov Therefore, pre-therapeutic screening for ITPA polymorphisms is sometimes considered to help predict and mitigate the risk of thiopurine toxicity. nih.gov

Conversely, ITPA deficiency can be protective against the toxicity of other drugs, most notably the antiviral agent ribavirin (B1680618). plos.orgd-nb.info Ribavirin is used in the treatment of Hepatitis C virus (HCV) infection and a common side effect is hemolytic anemia. plos.org Ribavirin triphosphate, the active form of the drug, is thought to cause depletion of adenosine (B11128) triphosphate (ATP) in red blood cells, leading to hemolysis. ITPA can hydrolyze ribavirin triphosphate. In patients with ITPA deficiency, the accumulation of ITP in red blood cells appears to compensate for the drug-induced ATP depletion, thereby protecting them from severe anemia. plos.orgnih.gov

ITPA also plays a role in metabolizing purine analogs used in research, such as 6-N-hydroxylaminopurine (HAP). nih.gov Knockdown of ITPA in cell lines sensitizes them to the cytotoxic and genotoxic effects of HAP, highlighting the enzyme's broad role in detoxifying non-canonical purine structures. nih.govresearchgate.net

Drug Class Example Drug(s) Effect of ITPA Deficiency Mechanism Reference
Thiopurines Azathioprine, 6-MercaptopurineIncreased risk of toxicity (e.g., myelosuppression, hepatotoxicity)Accumulation of toxic metabolite 6-thioinosine triphosphate (6-TITP) frontiersin.orgnih.govnih.gov
Antivirals RibavirinProtection against drug-induced hemolytic anemiaITP accumulation compensates for drug-induced ATP depletion in erythrocytes plos.orgd-nb.infonih.gov
Purine Analogs 6-N-hydroxylaminopurine (HAP)Increased sensitivity to cytotoxicity and DNA damageReduced clearance of the toxic triphosphate form (dHAPTP) nih.govresearchgate.net

Molecular Mechanisms of Drug-Induced Genome Damage Related to dITP Accumulation

The molecular basis for drug-induced genome damage in the context of ITPA deficiency stems from the accumulation of modified nucleotide triphosphates that are then incorporated into DNA. plos.orgplos.org For thiopurine drugs, the pathway to toxicity involves their conversion to 6-thioinosine monophosphate (6-TIMP), which is then further phosphorylated to 6-thioinosine triphosphate (6-TITP). gbcbiotech.com

In individuals with normal ITPA function, the enzyme hydrolyzes 6-TITP back to its monophosphate form, preventing its accumulation. frontiersin.org However, in ITPA-deficient individuals, 6-TITP levels rise. This analog can then be incorporated into DNA by polymerases during replication, where it is recognized as a lesion. nih.gov The incorporation of thiopurines into DNA inhibits synthesis and induces cytotoxicity. nih.gov The subsequent attempts by the cell to repair this damaged DNA can lead to strand breaks, chromosomal damage, and the induction of apoptosis, contributing to the myelosuppressive and other toxic side effects of the drug. plos.orgnih.gov

A similar mechanism applies to other purine analogs. For example, when cells are treated with 6-N-hydroxylaminopurine (HAP), it is converted to its triphosphate form, dHAPTP, which is also a substrate for ITPA. uniprot.orgnih.gov In ITPA-knockdown cells, dHAPTP accumulates and is incorporated into DNA. plos.orgnih.gov This incorporation leads to DNA damage, mutagenesis, and apoptosis. nih.gov The stalled replication forks or the presence of the analog in the DNA template can trigger a DNA damage response. researchgate.net This response can lead to cell cycle arrest, providing time for repair, or, if the damage is too extensive, trigger programmed cell death (apoptosis) to eliminate the compromised cell. plos.orgresearchgate.net These mechanisms highlight how ITPA's role in sanitizing the nucleotide pool is critical for preventing not only spontaneous DNA damage but also the genotoxic effects of various pharmacologic agents.

Potential Links to Degenerative Diseases and Carcinogenesis

The meticulous regulation of 2'-deoxyinosine triphosphate (dITP) metabolism is paramount for cellular homeostasis. The enzyme inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene, plays a crucial role in this process by hydrolyzing dITP and other noncanonical purine nucleotides, thereby preventing their accumulation. thieme-connect.comresearchgate.net Dysregulation of this metabolic checkpoint, primarily due to mutations in the ITPA gene, can lead to the buildup of dITP. This accumulation is not benign; it has been implicated in the pathophysiology of several severe human diseases, including neurodegenerative conditions and cancer. thieme-connect.com

The primary mechanism of dITP's toxicity stems from its ability to be incorporated into DNA and RNA. thieme-connect.comkyushu-u.ac.jp Deamination of deoxyadenosine (B7792050) triphosphate (dATP) can lead to the formation of dITP, which can then be mistakenly used by DNA polymerases during replication. kyushu-u.ac.jp Once incorporated, deoxyinosine can be recognized as deoxyguanosine, leading to A-to-G transition mutations and compromising genomic integrity. kyushu-u.ac.jp This inherent mutagenic potential underlies its association with both carcinogenesis and the cellular dysfunction seen in degenerative disorders. thieme-connect.comnih.gov

Links to Degenerative Diseases

Deficiencies in ITPase activity have been most dramatically linked to severe, early-onset neurodegenerative disorders. Complete or severe loss of ITPase function due to biallelic loss-of-function variants in the ITPA gene is associated with a fatal infantile neurological disorder. researchgate.netorpha.net This condition, sometimes referred to as early infantile epileptic encephalopathy 35 (EIEE35), is characterized by a devastating clinical presentation. nih.gov

Affected infants typically present with progressive infantile-onset encephalopathy, severe developmental delay, microcephaly, profound hypotonia, and intractable seizures. nih.govnih.gov Other common features include facial dysmorphism and, in a significant number of cases, dilated cardiomyopathy. researchgate.netnih.gov The prognosis for this disorder is grim, with most affected children not surviving past early childhood. nih.gov

Neuroradiological findings are a key diagnostic clue, often revealing a characteristic pattern of T2-signal abnormalities and diffusion restriction in specific white matter tracts, such as the posterior limb of the internal capsule and the optic radiation, along with progressive cerebral atrophy. thieme-connect.comorpha.netnih.gov

The neurotoxicity observed in ITPA deficiency is thought to be a direct consequence of the accumulation of noncanonical nucleotides like dITP. kyushu-u.ac.jpnih.gov Animal models have demonstrated that a deficiency of ITPase specifically in neural stem cells leads to growth retardation and early death. nih.gov The proposed mechanism involves the accumulated ITP or its metabolites causing membrane depolarization and hyperexcitability in neurons, which manifests as seizures. nih.gov Furthermore, the persistent incorporation of dITP into the DNA of long-lived, non-dividing cells like neurons can lead to an accumulation of DNA damage, contributing to neuronal dysfunction and death, a central feature of neurodegeneration. nih.gov

Links to Carcinogenesis

The role of dysregulated dITP metabolism in carcinogenesis is rooted in the compound's mutagenic nature. The accumulation of dITP increases the likelihood of its incorporation into DNA, leading to mutations and genomic instability, which are well-established hallmarks of cancer. thieme-connect.comnih.govresearchgate.net The ITPA-mediated hydrolysis of dITP is therefore a critical genome surveillance mechanism. nih.gov

Evidence suggests a complex role for ITPase in cancer. On one hand, studies have noted the overexpression of ITPA in several cancer cell lines, including those from colon, lung, liver, and pancreatic cancers, though the precise implications of this upregulation are still being investigated. nih.gov On the other hand, reduced ITPase activity due to genetic polymorphisms in the ITPA gene has been linked to altered responses and increased toxicity from certain cancer chemotherapies, particularly thiopurines like 6-mercaptopurine and azathioprine. thieme-connect.comresearchgate.net While this relates to treatment, it underscores the importance of ITPase in metabolizing purine analogues and preventing the accumulation of toxic metabolites that can induce DNA damage. thieme-connect.com

Deficiency in ITPA can lead to an accumulation of non-canonical nucleotides that may induce DNA damage and mutagenesis, thereby potentially contributing to the initiation or progression of cancer. thieme-connect.com In vitro studies using human cells with ITPA variants have confirmed that the enzyme is necessary for protecting the genome from damage. nih.gov Therefore, while a direct causative link between inherited ITPA deficiency and specific cancers is still an area of active research, the fundamental role of dITP in causing DNA damage firmly places its metabolic regulation as a key factor in cancer pathophysiology. kyushu-u.ac.jpresearchgate.net

Research Findings on Dysregulated dITP Metabolism

Condition/DiseaseKey FindingsProposed MechanismCitation(s)
Early Infantile Epileptic Encephalopathy (EIEE35) Associated with homozygous or compound heterozygous loss-of-function mutations in the ITPA gene.Accumulation of ITP/dITP leads to neuronal membrane depolarization, hyperexcitability, and seizures. Incorporation of dITP into DNA causes genomic instability and neurotoxicity. thieme-connect.comresearchgate.netnih.govnih.gov
Infantile-Onset Neurodegeneration Presents with progressive microcephaly, severe developmental delay, hypotonia, and often, lethal dilated cardiomyopathy.Severe ITPase deficiency allows toxic levels of noncanonical purine nucleotides (like dITP) to accumulate, leading to multisystem organ dysfunction, particularly in the brain and heart. thieme-connect.comresearchgate.netorpha.netnih.gov
Carcinogenesis dITP is potentially mutagenic as it can be incorporated into DNA, leading to A-to-G transitions. ITPA acts as a genome surveillance enzyme.Accumulation of dITP due to ITPase deficiency can cause DNA damage and genomic instability, which are hallmarks of cancer initiation and progression. thieme-connect.comkyushu-u.ac.jpnih.govnih.gov
Adverse Drug Reactions (Thiopurines) Polymorphisms in the ITPA gene leading to reduced enzyme activity are associated with increased toxicity from thiopurine drugs.Inability to properly metabolize thiopurine metabolites (which are ITPase substrates) leads to the accumulation of toxic nucleotides, causing side effects. thieme-connect.comresearchgate.net

Advanced Research Methodologies and Techniques for Studying 2 Deoxyinosine Triphosphate

Molecular and Biochemical Assays

A cornerstone of dITP research lies in the ability to measure the activity of enzymes that metabolize it and to quantify its presence within the complex mixture of cellular nucleotides. Furthermore, detecting the DNA damage that can result from dITP incorporation is crucial for understanding its pathological consequences.

Enzyme Activity Assays

The primary enzyme responsible for hydrolyzing dITP is inosine (B1671953) triphosphate pyrophosphatase (ITPA). mybiosource.comnih.govassaygenie.comassaygenie.com Assays to measure ITPA activity are fundamental to understanding how cells prevent the accumulation of this non-canonical nucleotide. These assays typically involve incubating purified ITPA or cell extracts with dITP as a substrate and measuring the rate of product formation, which is typically deoxyinosine monophosphate (dIMP) and pyrophosphate. nih.govnih.gov The kinetic parameters of this reaction, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined to characterize the enzyme's efficiency. nih.gov For instance, studies have shown that the P32T mutant of human ITPase exhibits about 55% of the activity of the wild-type enzyme with dITP. nih.gov

DNA polymerase assays are also critical for understanding the consequences of dITP accumulation. These assays assess the efficiency and fidelity of DNA polymerases when incorporating dITP into a growing DNA strand. researchgate.netoup.comnih.govroche.compnas.org By using a template-primer DNA duplex and providing dITP as one of the nucleotide substrates, researchers can measure the rate of incorporation opposite different template bases. researchgate.netpnas.org For example, studies with human DNA polymerase η have shown that it incorporates dITP opposite a cytosine template base 14-fold more efficiently than opposite a thymine (B56734), highlighting the mutagenic potential of dITP. researchgate.net These assays can also be used to compare the ability of different DNA polymerases to utilize dITP, providing insights into the specific enzymes that may contribute to dITP-induced mutagenesis. nih.gov

EnzymeAssay PrincipleKey Findings Related to dITPReferences
Inosine Triphosphate Pyrophosphatase (ITPA)Measures the hydrolysis of dITP to dIMP and pyrophosphate.The P32T mutant ITPase has reduced activity towards dITP. nih.gov
DNA PolymeraseMeasures the efficiency and fidelity of dITP incorporation into DNA.Human DNA polymerase η incorporates dITP opposite cytosine more efficiently than thymine. researchgate.net

Nucleotide Pool Analysis and Quantification

To directly measure the levels of dITP and other nucleotides within cells, researchers employ powerful analytical techniques, most notably high-performance liquid chromatography (HPLC). nih.govnovocib.comemory.edu HPLC-based methods allow for the separation and quantification of individual nucleotides from cellular extracts. novocib.com This is crucial for determining how the cellular nucleotide pool is altered in response to genetic modifications, such as the knockout of the ITPA gene, or exposure to certain drugs. nih.govjci.org For example, HPLC analysis has been used to detect the formation of a dITP pool in Campylobacter jejuni cultures infected with certain bacteriophages. asm.org These methods can be highly sensitive and can be adapted to measure a wide range of purine (B94841) and pyrimidine (B1678525) nucleotides simultaneously. novocib.comemory.edu

DNA Damage Detection Techniques

The incorporation of dITP into DNA can lead to DNA damage, primarily in the form of single-strand breaks. nih.govelsevierpure.com Several techniques are available to detect and quantify this damage. The comet assay, also known as single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks in individual cells. ceon.rsresearchgate.netnih.govmdpi.comnih.gov In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. ceon.rsresearchgate.net Damaged DNA, containing breaks, migrates further in the electric field, forming a "comet" shape with a tail of fragmented DNA. ceon.rsnih.gov The intensity and length of the comet tail are proportional to the amount of DNA damage. ceon.rsmdpi.com This technique has been used to demonstrate that primary mouse embryonic fibroblasts deficient in ITPA accumulate a higher level of single-strand breaks in their nuclear DNA. nih.govelsevierpure.com

Cellular and Organismal Model Systems

In Vitro Cell Culture Models

Cell Line TypeExperimental ApproachKey Findings Related to dITPReferences
Mouse Embryonic Fibroblasts (MEFs)Itpa gene knockdownITPA deficiency leads to increased single-strand breaks and chromosomal abnormalities. nih.govelsevierpure.comoup.com
Human Cell LinesOverexpression of wild-type and mutant ITPACharacterization of the functional consequences of ITPA mutations found in human populations. nih.gov

Genetically Modified Animal Models

To understand the systemic effects of dITP accumulation, researchers have developed genetically modified animal models, most notably mice with a disrupted Itpa gene (Itpa knockout mice). jci.orgnih.gov These animal models provide a powerful system to study the in vivo consequences of the inability to hydrolyze dITP. Studies on Itpa knockout mice have revealed that a complete deficiency in ITPA is perinatally lethal, highlighting the critical role of this enzyme in development. nih.govelsevierpure.com Embryos from these mice show significantly higher levels of deoxyinosine in their nuclear DNA. nih.govelsevierpure.com Furthermore, neural stem cell-specific knockout of Itpa in mice has been shown to cause neural depolarization and epilepsy, demonstrating the importance of ITPA function in the nervous system. jci.org These models have been instrumental in establishing the essential role of ITPA in maintaining genomic stability and preventing developmental abnormalities. nih.govnih.gov

Structural and Biophysical Approaches

X-ray crystallography provides atomic-level insights into how enzymes interact with dITP and how this nucleotide is incorporated into DNA. nih.gov This technique has been instrumental in understanding the structural basis of dITP's mutagenic potential. portlandpress.com

Crystal structures of human DNA polymerase eta (Polη) in complex with a DNA template and an incoming dITP molecule have been particularly revealing. portlandpress.comresearchgate.net These studies capture snapshots of the polymerase active site during the incorporation process. When dITP is positioned opposite a cytosine (dC) on the template strand, the complex (PDB ID: 8fn3) shows a Watson-Crick-like base pair geometry, allowing for correct, non-mutagenic incorporation. portlandpress.compdbj.org

Conversely, when dITP is incorporated opposite a thymine (dT) (PDB ID: 8fog), the structure reveals how Polη can facilitate mutagenic incorporation. portlandpress.compdbj.orgcsic.es The crystal structure shows that the dITP:dT base pair adopts a wobble conformation. researchgate.net Several factors contribute to this mutagenic event, including the tautomeric form of the nucleobases and specific interactions with active site residues of Polη. portlandpress.comresearchgate.net These detailed structural views explain the kinetic observations that Polη incorporates dITP opposite dC much more efficiently than opposite dT, yet the latter still occurs at a significant rate, leading to potential A:T to G:C transition mutations. portlandpress.com

Table 2: X-ray Crystal Structures of Human DNA Polymerase η with dITP
PDB IDComplexResolution (Å)Key FindingReference
8fn3Polη-DNA-dITP (opposite dC)2.17Shows Watson-Crick geometry for non-mutagenic incorporation. pdbj.org
8fogPolη-DNA-dITP (opposite dT)2.29Reveals a wobble base pair, providing a structural basis for mutagenic incorporation. pdbj.org

A variety of spectroscopic techniques are employed to study the interactions between molecules like dITP and biological macromolecules such as enzymes and DNA. researchgate.netnih.gov These methods can provide information on binding events, conformational changes, and the local environment of the interacting molecules. westernsydney.edu.au

UV-Visible Absorption Spectroscopy can detect changes in the electronic environment of a molecule upon binding. For instance, the interaction of a small molecule with DNA can cause shifts in the DNA's absorption spectrum. youtube.comnih.gov

Fluorescence Spectroscopy is highly sensitive to changes in the environment of a fluorescent molecule (fluorophore). It can be used to study binding affinity and conformational changes in proteins that interact with dITP. youtube.com For example, the melting point of the ITPA protein, which hydrolyzes dITP, was determined using fluorescence, revealing that a disease-associated mutant form of the enzyme is less stable than the wild-type. nih.gov

Circular Dichroism (CD) Spectroscopy is used to investigate the secondary and tertiary structure of proteins and the conformation of DNA. nih.gov Changes in the CD spectrum of an enzyme or DNA upon the addition of dITP can indicate binding and induced structural alterations. nih.gov

While these methods are standard for studying biomolecular interactions, specific studies detailing their application to the direct interaction of dITP with its target enzymes are often part of a broader biochemical characterization. nih.govwesternsydney.edu.au

Genetic and Genomic Methodologies

The ability of dITP to ambiguously pair with other bases makes it a potent tool for inducing random mutations in genes. google.com This property is harnessed in various mutagenesis assays to study gene function and for directed evolution experiments. portlandpress.comresearchgate.net

A common method involves using the Polymerase Chain Reaction (PCR) with dITP partially substituting for one of the standard deoxynucleoside triphosphates (dNTPs). google.com Because deoxyinosine (dI) can be recognized as guanine (B1146940) (G) by DNA polymerases, it can pair with cytosine (C) and, less frequently, with thymine (T), adenine (B156593) (A), and guanine (G). When Taq DNA polymerase is used in a PCR system containing dITP, the dI base is introduced into the amplified DNA. google.com In subsequent rounds of PCR, polymerases will preferentially insert a C opposite the dI, leading to A:T → G:C or G:C → A:T transitions. portlandpress.com

The frequency of mutations can be adjusted by changing the ratio of dITP to the standard dNTPs in the reaction mixture. google.comnih.gov After amplification, the mutated PCR product is cloned into a vector to create a random mutation library. google.com This library can then be screened for mutants with altered or improved functions. google.com Studies on the translesion synthesis (TLS) polymerase, human Polη, have provided a mechanistic understanding of how dITP incorporation leads to mutations, showing that while incorporation opposite C is favored, misincorporation opposite T is a significant mutagenic event. portlandpress.com

Table 3: Methodologies for dITP-Induced Mutagenesis
MethodPrincipleKey FeaturesReference
PCR-based Random MutagenesisdITP is added to a PCR reaction, where its ambiguous pairing with A, T, C, and G leads to the introduction of random mutations by the DNA polymerase.Mutation frequency is adjustable by altering the dITP:dNTP ratio. Creates a library of mutants for screening. google.comresearchgate.net
In vivo Mutagenesis StudiesExamines the biological consequences of dITP incorporation by DNA polymerases within a cellular context (e.g., using human Polη).Quantifies the catalytic efficiency and fidelity of dITP incorporation opposite different template bases. portlandpress.com

Beyond mutagenesis, dITP is utilized in specialized PCR applications due to the unique physical properties it imparts to DNA. A prime example is the selective amplification of RNA targets in the presence of contaminating DNA of a similar sequence. oup.comnih.gov

This technique is particularly useful for genes that lack introns, where differentiating between mRNA-derived cDNA and genomic DNA (gDNA) is challenging. oup.comnih.gov The strategy relies on the fact that the inosine:cytosine (I:C) base pair has only two hydrogen bonds, compared to the three in a guanine:cytosine (G:C) pair. oup.com This difference significantly lowers the melting temperature (Tden) of DNA containing dIMP (the incorporated form of dITP). oup.comnih.gov

The procedure involves a one-tube reaction using a thermostable DNA polymerase with reverse transcriptase activity, such as Thermus thermophilus (rTth) DNA polymerase. oup.comresearchgate.net

Reverse Transcription: The RNA template is first reverse-transcribed into complementary DNA (cDNA) in the presence of dITP, which substitutes for dGTP. The resulting RNA:DNA hybrid contains dIMP. researchgate.net

Second Strand Synthesis: The RNA strand is degraded by the RNase H activity of the polymerase, and the second DNA strand is synthesized, also using dITP. This creates a DNA duplex where dIMP is present in both strands. researchgate.net

Selective PCR Amplification: The subsequent PCR cycles are performed with a denaturation temperature that is set below the melting temperature of the standard G:C-rich genomic DNA but above the melting temperature of the dIMP-containing cDNA. nih.govnih.gov This ensures that only the cDNA denatures and serves as a template for amplification, effectively preventing the amplification of the homologous gDNA sequence. oup.com

This method provides a robust and sensitive way to selectively analyze RNA expression without the need for DNase treatment or primers that span exon-exon junctions. oup.com

Bioinformatics and Computational Modeling of dITP Metabolic Pathways and Enzymes

Bioinformatics and computational modeling have become indispensable tools for elucidating the complex dynamics of metabolic networks and the intricate functions of enzymes at a molecular level. These in silico approaches allow researchers to simulate and analyze biological processes that can be difficult to observe experimentally, providing profound insights into the metabolism of compounds like 2'-deoxyinosine (B131508) triphosphate (dITP). By integrating data from genomics, proteomics, and metabolomics, computational methods facilitate the reconstruction of metabolic pathways and the detailed investigation of enzyme structure, function, and kinetics. nih.govnih.govresearchgate.net

Modeling of Inosine Triphosphate Pyrophosphatase (ITPase)

The primary enzyme responsible for hydrolyzing dITP and preventing its incorporation into nucleic acids is inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene. nih.govnih.gov Computational studies have been pivotal in understanding its structure and function.

Homology Modeling and Molecular Dynamics Simulations

In the absence of a complete experimental 3D structure, homology modeling techniques have been employed to create reliable models of human ITPase. worldscientific.comresearchgate.net These models, often based on the crystal structures of related proteins, serve as the foundation for more advanced computational analyses. worldscientific.comresearchgate.net

Molecular dynamics (MD) simulations are then used to study the dynamic behavior of the ITPase protein in a simulated aqueous environment. tandfonline.com These simulations provide a detailed view of the protein's flexibility, conformational changes, and the interactions between its subunits and with its substrate, ITP or dITP. nih.govtandfonline.com For instance, MD simulations have been used to investigate the wild-type ITPase homodimer as well as clinically relevant mutants, revealing how specific amino acid changes can alter the enzyme's structural and dynamic properties. nih.govtandfonline.com

Impact of Clinical Mutations on ITPase Structure and Function

MD simulations have been particularly insightful in explaining the molecular basis for the reduced activity of ITPase mutants. nih.gov Two clinically significant mutations, P32T and R178C, have been extensively studied using these methods. nih.govewu.edu

P32T Mutation: This common polymorphism is associated with adverse reactions to certain drugs. nih.gov Computational studies have shown that the Pro32 to Thr substitution alters the α-helices of ITPase, which can disturb the enzyme's affinity for nucleotides and reduce its catalytic activity. nih.govworldscientific.com The mutation is also thought to weaken the bonds between the mutant subunits in the dimer, potentially leading to protein degradation. grafiati.com

Table 1: Effects of Clinically Relevant Mutations on Human ITPase as Determined by Molecular Dynamics Simulations
MutationStructural/Dynamic EffectFunctional ConsequenceAssociated PhenotypeReference
P32TAlters α-helices; potentially weakens subunit bonds.Disturbed nucleotide affinity and/or reduced catalytic activity.Associated with adverse drug reactions. nih.govworldscientific.comgrafiati.com
R178CIncreases overall protein flexibility; disrupts active-site hydrogen bond network.Significantly diminished ITP hydrolyzing activity.Causes severe infantile encephalopathy (DEE 35). nih.govewu.edu

Identification of Key Catalytic Residues

Computational docking and MD simulations have been instrumental in identifying the specific amino acid residues that are critical for substrate binding and catalysis. Flexible docking studies, which model the interaction between the flexible protein and its substrate, have highlighted the importance of several residues in the ITPase active site. worldscientific.comresearchgate.net Hydrogen bond analysis within MD simulations further clarifies which residues are essential for maintaining the active site's architecture and for the catalytic reaction itself. nih.gov

Table 2: Key Amino Acid Residues in Human ITPase Identified Through Computational Modeling
ResidueRole in FunctionMethod of IdentificationReference
Lys19Determinant residue in substrate binding; forms strong hydrogen bonds with ITP.Flexible Docking Study worldscientific.comgrafiati.com
Glu44Determinant residue in substrate binding; forms strong hydrogen bonds with ITP.Flexible Docking Study worldscientific.comgrafiati.com
Arg178Essential for substrate binding and catalytic activity; disrupts active-site hydrogen network upon mutation.Flexible Docking & MD Simulations nih.govworldscientific.comewu.edu

Modeling of dITP Metabolic Pathways

Kinetic Modeling and Flux Balance Analysis

Kinetic modeling of metabolic pathways, such as the purine salvage pathway, can simulate the dynamic behavior of the network over time. frontiersin.org This approach uses a mathematical representation of the enzymatic reactions to predict how metabolite concentrations change, helping to identify crucial enzymes that control the pathway's output. frontiersin.org

In organisms like Saccharomyces cerevisiae (yeast), models of deaminated purine nucleotide metabolism have been constructed based on experimental data. researchgate.net These models simulate the hydrolysis of dITP and other non-canonical nucleotides, identifying them as major substrates for specific pyrophosphohydrolases. researchgate.net Similarly, in silico-guided strategies in bacteria like Bacillus subtilis use genome-scale metabolic network models and flux balance analysis to predict key nodes in purine metabolism. nih.govresearchgate.net This allows researchers to identify engineering targets to, for example, block the degradation of purine nucleotides and increase the production of compounds like inosine. nih.govresearchgate.net

These modeling approaches provide a systems-level understanding of how cells manage pools of non-canonical nucleotides like dITP, ensuring they are efficiently removed to maintain genomic integrity. researchgate.netpnas.org

Table 3: Enzymes and Key Components in Computationally Modeled Purine Metabolism Involving dITP
Organism/SystemEnzyme/ComponentSubstrates ModeledComputational ApproachKey FindingReference
Saccharomyces cerevisiae(d)ITP/(d)XTPase (YJR069C)ITP, dITP, XTPKinetic ModelingIdentified ITP, dITP, and XTP as major substrates for this multi-substrate-specific enzyme. researchgate.net
Leishmania donovaniAdenylosuccinate lyase (ADSL), IMP dehydrogenase (IMPDH)IMP, AMP, GMP, Inosine, etc.Kinetic Modeling of Purine Salvage PathwayIdentified ADSL and IMPDH as crucial control points in the pathway. frontiersin.org
Bacillus subtilisDeoxyribose-phosphate aldolase (B8822740) (Drm), YwjHInosine, Guanosine, IMP, GMPGenome-Scale Metabolic Network Model (FBA)Predicted key backflow nodes to block purine nucleotide degradation and enhance production. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in 2 Deoxyinosine Triphosphate Biology

Elucidation of Unidentified Enzymes and Pathways in dITP Metabolism

A primary focus of future research is the identification and characterization of the complete enzymatic machinery responsible for dITP metabolism. While inosine (B1671953) triphosphate pyrophosphatase (ITPA) is a key enzyme that hydrolyzes dITP to dIMP, preventing its incorporation into DNA, the pathways leading to dITP synthesis are not entirely clear. researchgate.net One proposed pathway involves the deamination of dATP to dITP. Another potential route is the phosphorylation of deoxyinosine monophosphate (dIMP), but the enzymes responsible for the conversion of dIMP to deoxyinosine diphosphate (B83284) (dIDP) and subsequently to dITP are not yet fully identified in mammals. researchgate.net

Furthermore, the existence and identity of enzymes that might directly convert inosine diphosphate (IDP) to dIDP remain to be confirmed. researchgate.net The search for these missing enzymes is crucial for a complete understanding of dITP metabolic pathways. Modern biochemical and genetic screening approaches, coupled with structural biology, will be instrumental in identifying these unknown proteins and elucidating their specific roles in maintaining the balance of the nucleotide pool. The discovery of new enzymes, such as the recently characterized CDADC1 which is involved in nucleotide metabolism, highlights that our understanding of these pathways is still incomplete. iimcb.gov.pl

Table 1: Key Known and Postulated Steps in dITP Metabolism

Metabolic StepKnown/Postulated Enzyme(s)Status
dATP DeaminationUnknown deaminasePostulated
dIMP -> dIDPUnknown kinasePostulated
dIDP -> dITPNucleoside-Diphosphate Kinase (NDK)Known
dITP HydrolysisInosine Triphosphate Pyrophosphatase (ITPA)Known

Comprehensive Characterization of dITP-DNA/RNA Interactions and Repair Mechanisms

The incorporation of dITP into DNA results in the presence of deoxyinosine (dI), a non-canonical base. researchgate.net While dI can be formed by the deamination of adenine (B156593) already within the DNA strand, its incorporation from the nucleotide pool during replication is a significant source. researchgate.net Deoxyinosine can pair with cytosine, leading to A:T to G:C transition mutations if not repaired. researchgate.net

Future research must focus on a more detailed characterization of how various DNA polymerases interact with dITP and incorporate it into the growing DNA chain. Studies have shown that DNA polymerase eta (polη) can incorporate dITP. oup.com Understanding the efficiency and fidelity of this process for different polymerases is critical.

Once incorporated, dI is a substrate for DNA repair pathways. The base excision repair (BER) pathway, initiated by enzymes like alkyl-adenine DNA glycosylase (AAG), is known to remove dI. researchgate.net However, the complete set of repair mechanisms and the factors that determine pathway choice are not fully understood. researchgate.net Investigating the interplay between different repair pathways, such as BER and a potential alternative excision repair (AER) pathway, in handling dI lesions will be a key research area. researchgate.net Furthermore, exploring the consequences of dI in RNA, though less studied, is also an important future direction.

Development of Novel Therapeutic Strategies Targeting dITP Pathways

The critical role of ITPA in preventing the accumulation of dITP and its subsequent incorporation into DNA makes the dITP metabolic pathway a promising target for therapeutic intervention, particularly in oncology. nih.gov Cancers with specific genetic backgrounds, such as those with deficiencies in other DNA repair pathways, might be particularly vulnerable to inhibitors of ITPA or other enzymes in the dITP metabolic pathway.

Developing specific and potent inhibitors of enzymes that manage dITP levels could lead to synthetic lethality in cancer cells. For instance, in tumors with high levels of DNA damage or replication stress, further compromising genome integrity by increasing dITP incorporation could be a viable anti-cancer strategy. ki.se The development of such targeted therapies requires a deep understanding of the pathway's regulation and its connections to other cellular processes like cell cycle control and apoptosis. hsr.itmdpi.com

Moreover, the dITP pathway could be relevant in antiviral therapies. Some antiviral nucleoside analogs function by being incorporated into the viral genome, causing mutations and chain termination. nih.gov Targeting viral or host enzymes involved in dITP metabolism could potentially enhance the efficacy of these antiviral drugs or represent a novel antiviral strategy in itself.

Table 2: Potential Therapeutic Approaches Targeting dITP Metabolism

Therapeutic StrategyTarget Enzyme/ProcessPotential Application
Inhibition of ITPAInosine Triphosphate PyrophosphataseCancer Therapy (Synthetic Lethality)
Modulation of dITP synthesisUnidentified kinases/deaminasesCancer Therapy, Antiviral Therapy
Exploiting dI in DNADNA repair pathwaysCombination therapy with DNA damaging agents

Integration of Multi-Omics Data for Systems-Level Understanding of dITP Homeostasis

To gain a holistic view of dITP's role in the cell, future research must integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This systems-biology approach will allow for the construction of comprehensive models of dITP homeostasis and its perturbation in disease states. researchgate.netfrontiersin.org

By combining these datasets, researchers can identify novel regulatory networks that control dITP levels and its downstream effects. For example, transcriptomic and proteomic data can reveal how the expression of dITP metabolizing enzymes is regulated in different cell types or in response to cellular stress. dtu.dk Metabolomic analysis can directly measure the levels of dITP and related metabolites, providing a real-time snapshot of the metabolic state. researchgate.net

This integrated approach will be crucial for identifying biomarkers associated with defects in dITP metabolism and for understanding the complex interplay between dITP pathways and other cellular networks, such as those involved in cell signaling and proliferation. researchgate.net

Exploration of dITP's Role in Epigenetic Regulation and Beyond

An emerging area of investigation is the potential role of dITP and the resulting dI in DNA in epigenetic regulation. DNA modifications, such as methylation, are fundamental to epigenetic control of gene expression. nih.gov The presence of a non-canonical base like dI could locally alter DNA structure and affect the binding of proteins that read, write, or erase epigenetic marks.

Future studies should explore whether dI can influence DNA methylation patterns or the recruitment of histone-modifying enzymes. The interplay between dI and the epigenetic machinery is a completely open field of research that could reveal novel mechanisms of gene regulation. cd-genomics.com Beyond epigenetics, dITP may have other, as-yet-undiscovered roles in the cell, perhaps as a signaling molecule or as a modulator of protein function. Exploring these non-canonical functions will broaden our understanding of the significance of this intriguing molecule.

Q & A

Q. How can dITP improve PCR amplification of G-rich sequences?

dITP destabilizes GC-rich secondary structures by replacing dGTP, enhancing polymerase processivity. Use 0.5–1 mM dITP in PCR mixes with Taq or Therminator DNA polymerase to reduce nonspecific hybridization and improve yield .

Q. What are optimal storage conditions for dITP to maintain stability?

Store dITP as a 100 mM solution (pH 7.0) at −20°C in anhydrous conditions. Avoid freeze-thaw cycles, as hygroscopic properties may degrade triphosphate integrity .

Q. How does dITP incorporation efficiency compare to canonical nucleotides in enzymatic synthesis?

dITP is incorporated with ~70% efficiency relative to dGTP by Therminator DNA polymerase, but kinetics vary with sequence context. Use pre-steady-state kinetic assays (e.g., quench-flow) to quantify misincorporation rates in AT-rich vs. GC-rich templates .

Advanced Research Questions

Q. How can dITP enhance mutation detection limits in cancer gene panels?

In fast-TT-COLD-PCR, replace dGTP/dATP with dITP/dDTP to preferentially amplify Tm-increasing mutations (e.g., KRAS G12D). This enriches low-abundance mutations (0.01–0.1%) in multiplex reactions, improving sensitivity for Ion-Torrent sequencing .

Q. What mechanisms prevent dITP accumulation in cellular nucleotide pools?

Inosine triphosphate pyrophosphatase (ITPA) hydrolyzes dITP to dIMP, averting genomic incorporation. Validate via ITPA-knockout models and quantify dITP/dIMP ratios using LC-MS (LOQ: 0.1 pmol/mg protein) .

Q. Can modified dITP analogs be used for site-specific DNA labeling?

2-substituted dITP derivatives (e.g., 2-vinyl-dITP) act as substrates for Therminator polymerase, enabling minor-groove modifications. Post-synthesis, reactive groups (e.g., formyl) facilitate crosslinking with peptides via oxime ligation .

Q. How does dITP influence translesion synthesis (TLS) across damaged DNA?

TLS polymerases (e.g., Pol η) incorporate dITP opposite 8-oxo-dG at rates 10× higher than dATP. Use single-nucleotide insertion assays with γ-³²P-labeled dITP to quantify bypass efficiency .

Methodological Considerations

Application Protocol Key Parameters References
Mutation enrichmentCOLD-PCR with dITP/dDTP, 40 cycles (denaturation: 85°C for 30 sec)Mutation detection limit: 0.01% (Ion-Torrent)
Nucleotide pool analysisLC-MS/MS with isotope-labeled dITP internal standardsColumn: C18, 2.1 × 150 mm; LOQ: 0.1 nM
Modified DNA synthesis2-vinyl-dITP + Therminator polymerase, 72°C for 1 hr in Mg²⁺-free bufferIncorporation efficiency: ~60% (HPLC)

Contradictions and Resolutions

  • dITP compatibility with polymerases : While Taq tolerates dITP (20–30% efficiency), high-fidelity enzymes (e.g., Phusion) show inhibition. Pre-screen polymerases using SYBR Green-based real-time PCR .
  • ITPA specificity : Human ITPA hydrolyzes dITP/dXTP but not dATP. Confirm substrate specificity via ITPA activity assays (e.g., malachite green phosphate detection) .

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Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyinosine triphosphate
Reactant of Route 2
2'-Deoxyinosine triphosphate

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